3-Cyclopropyl-3-methylbutane-1-sulfonamide

Description

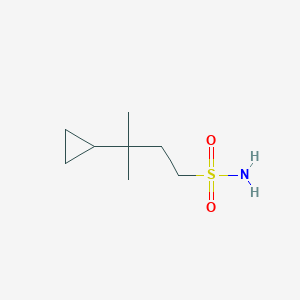

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-3-methylbutane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-8(2,7-3-4-7)5-6-12(9,10)11/h7H,3-6H2,1-2H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNFLIBNAYKESI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCS(=O)(=O)N)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Preparative Methodologies for 3 Cyclopropyl 3 Methylbutane 1 Sulfonamide

Evolution of Sulfonamide Synthesis Relevant to Complex Alkyl Sulfonamides

For complex alkyl sulfonamides, the direct synthesis of the corresponding alkyl sulfonyl chloride can be challenging. Alternative methods have therefore been developed. One such approach is the oxidative coupling of thiols and amines, which offers a more direct route to the sulfonamide linkage, bypassing the need for the often unstable sulfonyl chloride intermediate. jove.com More recent advancements have focused on the use of sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), which can react with organometallic reagents and amines in a one-pot fashion to generate sulfonamides. byjus.com This method provides a milder and more functional group-tolerant alternative to traditional approaches. wikipedia.org Furthermore, the direct conversion of alcohols to sulfonamides has emerged as a powerful strategy, offering a more atom-economical and often stereospecific route to these important compounds. nih.gov These evolving methodologies provide a diverse toolbox for the synthesis of structurally complex alkyl sulfonamides like 3-cyclopropyl-3-methylbutane-1-sulfonamide.

Targeted Synthetic Routes for this compound

The synthesis of this compound can be approached through a retrosynthetic analysis that disconnects the molecule at the carbon-sulfur bond, suggesting a precursor alcohol or halide. The core challenge lies in the efficient construction of the 3-cyclopropyl-3-methylbutane carbon skeleton.

Strategies for Assembling the 3-Cyclopropyl-3-methylbutane Carbon Skeleton

The construction of the sterically encumbered quaternary carbon bearing a cyclopropyl (B3062369) and a tert-butyl-like group necessitates a careful selection of carbon-carbon bond-forming reactions. Two plausible strategies are outlined below:

Strategy A: Grignard Addition to a Cyclopropyl Ketone

This approach involves the reaction of a Grignard reagent with a suitable cyclopropyl ketone. A potential route begins with the commercially available cyclopropyl methyl ketone. Reaction with a tert-butyl Grignard reagent, such as tert-butylmagnesium chloride, would yield the tertiary alcohol, 2-cyclopropyl-3,3-dimethylbutan-2-ol. However, the steric hindrance of the tert-butyl Grignard reagent might lead to low yields. byjus.com

A subsequent Wittig reaction could be employed to extend the carbon chain. wikipedia.orglibretexts.org For instance, conversion of the tertiary alcohol to a ketone, followed by reaction with a methylene (B1212753) Wittig reagent (e.g., methylenetriphenylphosphorane), would generate the corresponding alkene, 3-cyclopropyl-3-methyl-1-butene. wikipedia.orglibretexts.org This terminal alkene is a key intermediate for the introduction of the sulfonamide group.

Strategy B: Cyclopropanation of a Hindered Alkene

An alternative strategy involves the formation of the cyclopropyl group at a later stage of the synthesis. This route could commence with the synthesis of a sterically hindered alkene, such as 4,4-dimethyl-2-pentene. Cyclopropanation of this alkene would then yield the desired carbon skeleton. The Simmons-Smith reaction, which utilizes a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple, is a classic and effective method for the cyclopropanation of alkenes. masterorganicchemistry.comwikipedia.org This reaction is known to be stereospecific, though for an unfunctionalized alkene like 4,4-dimethyl-2-pentene, this is not a concern. masterorganicchemistry.com

| Strategy | Key Reactions | Potential Advantages | Potential Challenges |

| A: Grignard Addition | Grignard Reaction, Wittig Reaction | Utilizes readily available starting materials. | Steric hindrance in the Grignard step may lead to low yields. byjus.com |

| B: Cyclopropanation | Simmons-Smith Cyclopropanation | Potentially more efficient for creating the quaternary center. | The required hindered alkene may require a multi-step synthesis. |

Methods for Introducing the Sulfonamide Functional Group

With the 3-cyclopropyl-3-methylbutane carbon skeleton in hand, typically in the form of a precursor like an alcohol or an alkene, the next critical step is the introduction of the sulfonamide functional group.

A common and reliable method involves the conversion of a primary alcohol to a leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with a sulfur-containing nucleophile. For example, the terminal alkene, 3-cyclopropyl-3-methyl-1-butene, obtained from Strategy A, can be converted to the corresponding primary alcohol, 3-cyclopropyl-3-methylbutan-1-ol, via hydroboration-oxidation. byjus.comwikipedia.orglibretexts.orgmasterorganicchemistry.comvisualizeorgchem.com This reaction proceeds with anti-Markovnikov regioselectivity, ensuring the formation of the desired terminal alcohol. byjus.comwikipedia.org

The resulting alcohol can then be converted to an alkyl bromide using a reagent like phosphorus tribromide. Subsequent reaction with sodium sulfite (B76179) would yield the corresponding sodium sulfonate salt. This salt can then be converted to the sulfonyl chloride by treatment with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. Finally, reaction of the sulfonyl chloride with ammonia (B1221849) affords the target primary sulfonamide. wikipedia.org

Alternatively, a more direct conversion of the alcohol to the sulfonamide can be achieved. For instance, the alcohol can be converted to a sulfonate ester, which can then be displaced by an amine. organic-chemistry.orgorganic-chemistry.org Modern methods also allow for the direct catalytic substitution of unactivated alcohols with sulfonamides, providing a more streamlined approach. nih.gov

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Via Alkyl Halide | 3-cyclopropyl-3-methylbutan-1-ol | PBr3, Na2SO3, SOCl2, NH3 | Well-established, reliable methodology. | Multi-step process with potentially harsh reagents. |

| Via Sulfonate Ester | 3-cyclopropyl-3-methylbutan-1-ol | TsCl, Amine | Can be a milder alternative to the halide route. | May require optimization of reaction conditions. |

| Direct Catalytic Substitution | 3-cyclopropyl-3-methylbutan-1-ol | Iron or other transition metal catalyst, Sulfonamide source | More atom-economical and direct. | Catalyst may be expensive or sensitive. |

Multi-Step Synthesis Approaches

Integrating the strategies for carbon skeleton assembly and sulfonamide group introduction leads to plausible multi-step synthetic pathways for this compound.

A key aspect of the multi-step synthesis is the efficient derivatization of a precursor molecule to an intermediate that can be readily converted to the sulfonamide. As discussed, a primary alcohol is an excellent precursor. The conversion of this alcohol to a sulfonyl chloride is a critical step. While traditional methods using harsh chlorinating agents are effective, they may not be suitable for complex molecules with sensitive functional groups. libretexts.org

An alternative involves the formation of a sulfonate salt as an intermediate. This can be achieved by reacting an alkyl halide with sodium sulfite. The resulting sulfonate salt is then converted to the sulfonyl chloride. This two-step process can offer a milder alternative to direct chlorosulfonation.

The formation of the cyclopropyl ring is a crucial step in Strategy B. The Simmons-Smith reaction is a highly effective method for the cyclopropanation of alkenes. masterorganicchemistry.comwikipedia.org The reaction involves the formation of an organozinc carbenoid, which then adds to the double bond in a concerted fashion. wikipedia.org This mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product. masterorganicchemistry.com For the synthesis of 3-cyclopropyl-3-methylbutane, the starting alkene, 4,4-dimethyl-2-pentene, is achiral, so stereoselectivity is not a primary concern. The efficiency of the Simmons-Smith reaction can be influenced by steric hindrance around the double bond. libretexts.org

Deprotection and Final Product Formation

The final step in the synthesis of cyclopropyl sulfonamides, including this compound, often involves the removal of a protecting group from the sulfonamide nitrogen. A common protecting group utilized in these synthetic routes is the tert-butyl group, favored for its stability under various reaction conditions and its susceptibility to cleavage under acidic conditions.

The deprotection is typically achieved by treating the N-tert-butyl-protected precursor with a strong acid. Formic acid is a frequently employed reagent for this transformation. google.comgoogle.com The process involves heating the protected sulfonamide in formic acid, often at temperatures ranging from 60°C to 100°C, with a preferred range of 70°C to 90°C. google.comgoogle.com To drive the reaction to completion, a stream of an inert gas, such as nitrogen, is steadily bubbled through the reaction mixture. google.comgoogle.com This technique helps to remove the volatile byproducts, primarily tert-butyl cation fragmentation products like isobutylene, thus shifting the equilibrium towards the deprotected product. The reaction is monitored until the conversion is complete. While effective, this method avoids the use of environmentally less desirable reagents like trifluoroacetic acid, which has also been used for similar deprotections. google.com Alternative deprotection strategies for sulfonamides can involve harsher conditions, such as refluxing with concentrated hydrochloric acid or heating in concentrated sulfuric acid, or reductive cleavage methods using reagents like samarium diiodide or low-valent titanium. google.comorganic-chemistry.orgthieme-connect.com However, for precursors to compounds like this compound, the formic acid method provides a more direct and efficient route without requiring the isolation of intermediate compounds. google.comgoogle.com

| Parameter | Condition | Purpose | Reference |

| Deprotection Reagent | Formic Acid | Cleavage of the N-tert-butyl group | google.comgoogle.com |

| Temperature | 70°C - 90°C | To facilitate the acid-mediated cleavage | google.comgoogle.com |

| Gas Stream | Nitrogen, bubbled through solution | To remove volatile byproducts and drive the reaction to completion | google.comgoogle.com |

| Alternative Reagents | Trifluoroacetic Acid | Previously used but less environmentally desirable | google.com |

Advanced Synthetic Techniques Applicable to this compound Analogs

The development of analogs of this compound necessitates advanced synthetic methodologies that allow for precise control over the molecular architecture, particularly the cyclopropane ring.

Catalytic Approaches in Cyclopropane Ring Construction, such as Kulinkovich-de Meijere Cyclopropanations

The Kulinkovich-de Meijere reaction is a powerful modification of the original Kulinkovich reaction, specifically adapted for the synthesis of cyclopropylamines from N,N-dialkylamides or nitriles. organic-chemistry.orgorganic-chemistry.org This methodology is highly relevant for creating analogs of this compound where the sulfonamide moiety is replaced by or appended to an amine. The reaction involves treating an amide with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide. organic-chemistry.orgwikipedia.org

The mechanism proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. wikipedia.org This reactive species then interacts with the amide's carbonyl group. Unlike in the standard Kulinkovich reaction with esters, the intermediate oxatitanacyclopentane does not undergo ring contraction due to the poor leaving group ability of the dialkylamino group. organic-chemistry.org Instead, it opens to an iminium-titanium oxide inner salt, which subsequently cyclizes to form the desired cyclopropylamine (B47189). organic-chemistry.org For improved yields and broader applicability, methyltitanium triisopropoxide can be used, which requires only one equivalent of the Grignard reagent. organic-chemistry.org This method provides a direct route to cyclopropylamine structures, which are valuable building blocks for diverse pharmaceutical analogs. orgsyn.org

Stereoselective and Enantioselective Synthesis Considerations

Creating specific stereoisomers of cyclopropane-containing analogs requires precise control over the synthetic process. The rigid, three-dimensional structure of the cyclopropane ring makes stereochemistry a critical factor in determining biological activity.

Several strategies can be employed to achieve stereoselectivity. One approach involves the use of chiral sulfonium (B1226848) ylides in cyclopropanation reactions. mdpi.com These ylides, generated in situ from a chiral sulfide, can react with α,β-unsaturated esters, amides, or ketones to form cyclopropane rings with excellent diastereoselectivity and enantioselectivity. mdpi.com The stereochemical outcome is often dictated by the formation of a rigid, six-membered ring transition state. mdpi.com

Another advanced technique is the enantioselective C–H activation of a pre-existing cyclopropane ring. nih.gov This has been demonstrated using palladium(II) catalysts in conjunction with chiral mono-N-protected amino acid ligands. This method allows for the desymmetrization of prochiral C–H bonds on the cyclopropane ring, enabling the stereoselective formation of a new carbon-carbon bond with high enantiomeric excess. nih.gov Such strategies provide a powerful tool for accessing enantioenriched cis-substituted cyclopropanecarboxylic acids and related structures, which are key precursors for chiral analogs. nih.gov

C-H Functionalization Strategies for Cyclopropyl Systems

Direct functionalization of the C–H bonds of the cyclopropane ring represents a highly efficient and atom-economical strategy for synthesizing a diverse range of analogs. This modern approach avoids the need for pre-functionalized starting materials and allows for late-stage modification of the cyclopropyl scaffold.

Palladium-catalyzed C–H activation is a prominent method for this purpose. nih.gov This strategy often utilizes a directing group within the substrate to guide the catalyst to a specific C–H bond. For cyclopropane systems, this can be achieved through enantioselective cross-coupling reactions with various partners, including aryl-, vinyl-, and alkylboron reagents. nih.gov The development of novel mono-N-protected amino acid ligands has been crucial in achieving high levels of enantioselectivity in these transformations, which typically proceed under mild conditions. nih.gov This approach provides a new retrosynthetic disconnection for constructing enantioenriched cis-substituted cyclopropanes. nih.gov The direct functionalization of an existing cyclopropane is a complementary strategy to the de novo construction of the ring and is particularly valuable for creating libraries of structurally related compounds for pharmaceutical screening. rsc.org

Isolation, Purification, and Crystallization Techniques for this compound

The isolation and purification of the final this compound product are critical for obtaining a compound of high purity, suitable for further use. The procedures employed are designed to remove unreacted starting materials, reagents, and byproducts from the deprotection step.

Following the cleavage of the N-tert-butyl group with formic acid, residual acid must be thoroughly removed. A standard and effective method for this is co-evaporation with a suitable solvent. google.comgoogle.com Toluene (B28343) is frequently used for this purpose; the crude product mixture is concentrated, and toluene is added and subsequently removed under reduced pressure. google.com This process is often repeated multiple times to ensure all traces of the volatile formic acid are eliminated. google.com

After the removal of formic acid, the crude solid is purified by crystallization. A specific solvent system that has proven effective is a mixture of toluene and ethanol (B145695). google.comgoogle.com A preferable ratio of toluene to ethanol is greater than 3:1. google.com The purification process involves dissolving the crude residue in the solvent mixture, typically with heating to around 70-75°C to obtain a clear solution. google.com The solution is then cooled, which may involve a staged cooling process, for instance, cooling first to 50°C before adding more toluene and then further cooling to a much lower temperature, such as -10 to -15°C. google.com This controlled cooling promotes the formation of well-defined crystals. The mixture is stirred at this low temperature for several hours to maximize the yield of the crystalline product. google.com Finally, the crystals are collected by filtration, washed with a pre-cooled solvent (e.g., toluene), and dried under vacuum at an elevated temperature (e.g., 50°C) to afford the final product as colorless crystals with high purity. google.com This meticulous process has been shown to yield cyclopropyl sulfonamide with a purity of 99.8%. google.com

| Step | Procedure | Reagents/Solvents | Purpose | Reference |

| 1. Acid Removal | Co-evaporation | Toluene | To remove residual formic acid from the deprotection step. | google.com |

| 2. Crystallization | Dissolution and controlled cooling | Toluene/Ethanol (>3:1 ratio) | To purify the final product by selective crystallization. | google.comgoogle.com |

| 3. Isolation | Filtration and washing | Pre-cooled Toluene | To collect the purified crystals and wash away impurities. | google.com |

| 4. Drying | Heating under vacuum | N/A | To remove residual solvents and obtain the dry, pure product. | google.com |

Chemical Reactivity and Mechanistic Investigations of 3 Cyclopropyl 3 Methylbutane 1 Sulfonamide

Reactivity Profile of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a robust and versatile functional group, the reactivity of which is well-documented. Its chemical transformations can be categorized by reactions involving the acidic N-H proton, substitutions at the nitrogen atom, and reactions of the sulfonyl group itself.

Acid-Base Properties and the Formation of Sulfonamide Salts

Primary sulfonamides, such as 3-Cyclopropyl-3-methylbutane-1-sulfonamide, exhibit acidic properties due to the electron-withdrawing nature of the adjacent sulfonyl group, which stabilizes the resulting conjugate base. The pKa of primary alkylsulfonamides typically falls in the range of 10-11. The bulky 3-cyclopropyl-3-methylbutyl group is not expected to significantly alter this acidity through electronic effects, as it is primarily an alkyl substituent with weak inductive effects.

The acidity of the sulfonamide proton allows for the formation of stable salts upon treatment with a suitable base. For instance, reaction with sodium hydride (NaH) or other strong bases would readily deprotonate the sulfonamide nitrogen to yield the corresponding sodium salt. rsc.org This deprotonation is a fundamental step in many reactions involving the modification of the sulfonamide nitrogen.

Table 1: Predicted Acid-Base Properties

| Property | Predicted Value/Behavior for this compound | Basis of Prediction |

|---|---|---|

| pKa | ~10-11 | General pKa range for primary alkylsulfonamides. nih.govresearchgate.net |

| Salt Formation | Forms stable salts with strong bases (e.g., NaH, KH). | The acidic nature of the N-H proton facilitates deprotonation. rsc.org |

Transformations at the Sulfonamide Nitrogen Center

The nitrogen atom of the sulfonamide, once deprotonated, becomes a potent nucleophile, enabling a variety of substitution reactions.

N-Alkylation: The introduction of an alkyl group at the nitrogen center is a common transformation for sulfonamides. This is typically achieved by treating the sulfonamide with a base, followed by the addition of an alkyl halide. dnu.dp.uaorganic-chemistry.org For this compound, N-alkylation would proceed via its sodium or potassium salt. However, the steric hindrance imposed by the neopentyl-like 3-cyclopropyl-3-methylbutyl group may influence the reaction rate, potentially requiring more forcing conditions or resulting in lower yields compared to less hindered sulfonamides. ucl.ac.uknih.gov Alternative methods, such as the use of alcohols as alkylating agents under transition metal catalysis, could also be employed. ionike.com

N-Acylation: Similarly, N-acylation can be accomplished by reacting the sulfonamide anion with an acyl chloride or anhydride. researchgate.netsemanticscholar.orgresearchgate.net This reaction leads to the formation of N-acylsulfonamides, a class of compounds with significant biological and synthetic interest. The steric bulk adjacent to the sulfonamide in this compound would likely have a similar moderating effect on the rate of N-acylation as it does on N-alkylation.

Table 2: Representative Transformations at the Sulfonamide Nitrogen

| Reaction Type | Reagents | Expected Product | Key Considerations |

|---|---|---|---|

| N-Alkylation | 1. NaH2. R-X (e.g., CH₃I) | 3-Cyclopropyl-3-methyl-N-methylbutane-1-sulfonamide | Steric hindrance may necessitate harsher reaction conditions. nih.gov |

| N-Acylation | 1. NaH2. RCOCl (e.g., CH₃COCl) | N-Acetyl-3-cyclopropyl-3-methylbutane-1-sulfonamide | Steric hindrance could lower reaction rates. researchgate.net |

Reactions Involving the Sulfonyl Group

The sulfonyl group itself can undergo several important transformations, most notably reduction and desulfonylation.

Reduction: The sulfonyl group of an alkylsulfonamide can be reduced to the corresponding thiol. However, this transformation is generally difficult and requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of various functional groups, but its effectiveness on sulfonamides can be variable and may lead to cleavage of the C-S bond rather than reduction of the sulfur center. adichemistry.comlibretexts.orgnih.govslideshare.netmasterorganicchemistry.com

Reductive Desulfonylation: A more common reaction is the complete removal of the sulfonyl group, which can be achieved using various reductive methods, including dissolving metal reductions (e.g., sodium in amalgam) or with reagents like samarium(II) iodide. wikipedia.orgresearchgate.net This process would convert this compound into 1-cyclopropyl-1-methylpropane.

Reactivity of the Cyclopropyl (B3062369) Ring System in this compound

The cyclopropyl group is a strained three-membered ring that exhibits unique reactivity, often behaving similarly to a double bond. Its reactivity in the context of this compound is influenced by the adjacent quaternary carbon center.

Ring-Opening Reactions and Subsequent Derivatizations

The high ring strain of the cyclopropane (B1198618) ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions.

Lewis Acid-Catalyzed Ring Opening: In the presence of a Lewis acid, the cyclopropane ring can be activated towards nucleophilic attack, leading to ring-opening. For example, cyclopropyl ketones undergo ring-opening in the presence of Lewis acids. nih.govchemrxiv.orgresearchgate.net While the sulfonamide group is not as strongly activating as a ketone, under appropriate conditions with a strong Lewis acid, a similar ring-opening of this compound could be envisioned, potentially leading to homoallylic sulfonamide derivatives after rearrangement.

Radical-Mediated Ring Opening: Cyclopropylcarbinyl radicals are known to undergo rapid ring-opening to form homoallylic radicals. nih.govresearchgate.netacs.orgrsc.org A radical could be generated at the carbon adjacent to the cyclopropyl group in this compound via hydrogen abstraction. The resulting radical would be expected to undergo ring-opening, providing a pathway to a variety of derivatized acyclic sulfonamides. The regioselectivity of the ring-opening would be influenced by the stability of the resulting radical intermediates.

Functionalization of the Cyclopropyl Ring while Maintaining Integrity

While ring-opening is a common fate for cyclopropanes, it is also possible to functionalize the C-H bonds of the ring while keeping the three-membered structure intact.

Palladium-Catalyzed C-H Functionalization: In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of unactivated C-H bonds. rsc.orgumich.edu Palladium catalysts, in particular, have been shown to effect the arylation and other functionalizations of C(sp³)–H bonds in cyclopropane rings. nih.govacs.orgchemrxiv.org These reactions are often directed by a nearby functional group. nih.govrsc.org The sulfonamide group in this compound could potentially serve as such a directing group, facilitating the selective functionalization of one of the C-H bonds of the cyclopropyl ring. This would provide a direct route to substituted cyclopropyl sulfonamides, which are valuable building blocks in medicinal chemistry.

Table 3: Potential Reactivity of the Cyclopropyl Ring

| Reaction Type | Reagents/Conditions | Potential Outcome | Mechanistic Insight |

|---|---|---|---|

| Lewis Acid-Catalyzed Ring Opening | Strong Lewis Acid (e.g., TiCl₄) | Ring-opened homoallylic sulfonamide | Activation of the cyclopropane ring towards nucleophilic attack. chemrxiv.org |

| Radical-Mediated Ring Opening | Radical Initiator (e.g., AIBN) | Ring-opened unsaturated sulfonamide | Formation and rapid rearrangement of a cyclopropylcarbinyl radical. |

| Pd-Catalyzed C-H Functionalization | Pd(OAc)₂, Ligand, Aryl Halide | Arylated cyclopropyl sulfonamide | Directed C-H activation with the sulfonamide as a directing group. nih.govnih.gov |

Reactions of the Alkyl Chain and Quaternary Carbon Center

No specific research data is currently available in the public domain regarding reactions targeting the alkyl chain or the quaternary carbon center of this compound.

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

No kinetic or spectroscopic studies detailing the reaction mechanisms of this compound have been found in the public scientific literature.

Applications of 3 Cyclopropyl 3 Methylbutane 1 Sulfonamide As a Synthetic Intermediate and Building Block

Role in the Construction of Complex Molecular Architectures

The rigid cyclopropyl (B3062369) group can serve as a conformational anchor, influencing the three-dimensional structure of larger molecules. In the synthesis of complex molecular architectures, this compound could be envisioned to introduce a specific spatial arrangement of substituents, which is a critical factor in designing molecules with high target affinity and selectivity. The sulfonamide group offers a versatile handle for further chemical transformations, allowing for the elongation of the carbon chain or the introduction of diverse functional groups.

Precursor in the Synthesis of Functionally Diverse Organic Compounds

As a precursor, 3-Cyclopropyl-3-methylbutane-1-sulfonamide could be utilized in a variety of chemical reactions. The primary sulfonamide can be N-alkylated or N-arylated to generate a library of substituted sulfonamides, a common motif in pharmacologically active compounds. Furthermore, the cyclopropyl ring itself can undergo ring-opening reactions under specific conditions to yield linear or branched alkyl chains with defined stereochemistry, providing access to a different class of organic compounds.

Utility in the Preparation of Scaffolds for Chemical Biology Research

Molecular scaffolds are core structures upon which various functional groups can be appended to create libraries of compounds for biological screening. The defined stereochemistry and rigidity of the cyclopropyl-methylbutane core make this compound an interesting candidate for the development of novel scaffolds. By functionalizing the sulfonamide nitrogen, researchers could systematically vary the appended groups to probe interactions with biological targets.

Development of Novel Reagents and Ligands Derived from this compound

The sulfonamide functionality is a known coordinating group for various metal ions. Derivatives of this compound could be synthesized to act as ligands in catalysis or as metal-chelating agents. The unique steric and electronic properties imparted by the cyclopropyl and methyl groups could lead to the development of ligands with novel reactivity and selectivity in metal-catalyzed transformations.

Spectroscopic and Analytical Characterization Methodologies for 3 Cyclopropyl 3 Methylbutane 1 Sulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are critical for the structural confirmation of 3-Cyclopropyl-3-methylbutane-1-sulfonamide.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The cyclopropyl (B3062369) group typically shows complex multiplets in the upfield region (approximately 0.2-0.8 ppm) due to the unique shielding environment and complex spin-spin coupling of the methine and methylene (B1212753) protons on the three-membered ring. The two methyl groups attached to the quaternary carbon would likely appear as a singlet further downfield. The methylene groups of the butane (B89635) chain will present as multiplets, with their chemical shifts influenced by the adjacent sulfonyl group and the quaternary carbon. The protons of the sulfonamide group (-SO₂NH₂) are expected to appear as a broad singlet, and its chemical shift can be concentration-dependent and may exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbons of the cyclopropyl ring are characteristically found at high field. The quaternary carbon atom would appear as a singlet, while the methyl carbons would also be observed as distinct signals. The methylene carbons of the butane chain will have chemical shifts influenced by their proximity to the electron-withdrawing sulfonamide group.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl CH | Multiplet | ~15-25 |

| Cyclopropyl CH₂ | Multiplet | ~5-15 |

| C(CH₃)₂ | Singlet | ~25-35 |

| CH₃ | Singlet | ~20-30 |

| CH₂-C(CH₃)₂ | Multiplet | ~40-50 |

| CH₂-SO₂ | Multiplet | ~50-60 |

| NH₂ | Broad Singlet | - |

Note: These are predicted values and actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound, with a molecular formula of C₈H₁₇NO₂S, the expected monoisotopic mass is approximately 191.10 Da.

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. In tandem mass spectrometry (MS/MS) experiments, the protonated molecule [M+H]⁺ would be subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern can provide valuable insights into the compound's structure. Common fragmentation pathways for alkylsulfonamides include cleavage of the C-S bond and rearrangements. The loss of the sulfonamide group (SO₂NH₂) or parts of the alkyl chain are expected fragmentation patterns that would be observed. The cyclopropyl moiety may also lead to specific fragmentation pathways. A key fragmentation would likely involve the loss of SO₂ (64 Da) from the parent ion. nih.gov

Expected Fragmentation Data for this compound:

| Fragment Ion (m/z) | Possible Structure/Loss |

| 192.1 | [M+H]⁺ |

| 175.1 | [M+H - NH₃]⁺ |

| 128.1 | [M+H - SO₂]⁺ |

| 111.1 | [M+H - SO₂NH₂]⁺ |

| 57.1 | [C₄H₉]⁺ |

Note: These are predicted fragmentation patterns and can vary based on the ionization technique and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The sulfonamide group is expected to show two distinct stretching vibrations for the S=O bonds, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). jst.go.jprsc.org The N-H stretching vibrations of the primary sulfonamide would appear as two bands in the range of 3400-3200 cm⁻¹. The C-H stretching vibrations of the alkyl and cyclopropyl groups would be observed around 3000-2850 cm⁻¹. The presence of the cyclopropyl group may also give rise to a characteristic C-H stretching vibration slightly above 3000 cm⁻¹. Other bands corresponding to C-H bending and C-C stretching vibrations would be present in the fingerprint region of the spectrum.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Sulfonamide) | 3400-3200 (two bands) |

| C-H Stretch (Alkyl & Cyclopropyl) | 3000-2850 |

| S=O Asymmetric Stretch | 1350-1300 |

| S=O Symmetric Stretch | 1160-1120 |

| C-N Stretch | 1400-1300 |

| C-S Stretch | 800-600 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be employed for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like sulfonamides. wu.ac.thmdpi.com A reversed-phase HPLC method, using a C18 or C8 column, would be suitable for the separation and quantification of this compound. The mobile phase would typically consist of a mixture of water (often with a pH modifier like formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector, as the sulfonamide group has some UV absorbance, or more universally with a mass spectrometer (LC-MS) for enhanced sensitivity and specificity.

Gas Chromatography (GC): Gas chromatography can also be used for the analysis of sulfonamides, although derivatization is often required to increase their volatility and thermal stability. nih.gov Derivatization can be achieved by reacting the sulfonamide with a suitable agent to form a less polar and more volatile derivative. A capillary GC column with a non-polar or medium-polarity stationary phase would be appropriate for the separation. Detection can be performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS) for structural confirmation.

The choice between HPLC and GC would depend on the specific analytical requirements, such as the need for derivatization, the desired sensitivity, and the complexity of the sample matrix. For routine purity analysis, HPLC is often the preferred method for sulfonamides due to its simplicity and applicability without derivatization.

Theoretical and Computational Chemistry of 3 Cyclopropyl 3 Methylbutane 1 Sulfonamide

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are indispensable for predicting the geometric and electronic characteristics of molecules with high accuracy. researchgate.net For this theoretical study, Density Functional Theory (DFT) is the chosen method, renowned for its balance of computational cost and accuracy. nih.govmdpi.com The B3LYP functional, a popular hybrid functional, combined with the 6-311++G(d,p) basis set, would be employed to perform geometry optimization and calculate electronic properties. researchgate.net This level of theory is well-suited for describing systems containing sulfur and is frequently used for sulfonamide research. researchgate.netresearchgate.net

The geometry optimization process seeks the lowest energy conformation of the molecule. From this optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be extracted. Electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov

| Parameter | Atom(s) Involved | Hypothetical Calculated Value |

|---|---|---|

| Bond Length (Å) | S-O1 | 1.445 |

| Bond Length (Å) | S-O2 | 1.445 |

| Bond Length (Å) | S-N | 1.650 |

| Bond Length (Å) | S-C1 | 1.780 |

| Bond Length (Å) | C3-C(cyclopropyl) | 1.520 |

| Bond Angle (°) | O-S-O | 120.5 |

| Bond Angle (°) | O-S-N | 107.0 |

| Bond Angle (°) | N-S-C1 | 106.5 |

| Dihedral Angle (°) | O1-S-C1-C2 | -55.0 |

| Dihedral Angle (°) | N-S-C1-C2 | 65.0 |

| Electronic Property | Hypothetical Calculated Value |

|---|---|

| Energy of HOMO (eV) | -7.25 |

| Energy of LUMO (eV) | 1.15 |

| HOMO-LUMO Gap (eV) | 8.40 |

| Dipole Moment (Debye) | 4.50 |

| Mulliken Charge on S | +1.20 |

| Mulliken Charge on N | -0.85 |

| Average Mulliken Charge on O | -0.65 |

Conformational Analysis and Energy Landscape Mapping

The flexibility of the butane (B89635) chain in 3-Cyclopropyl-3-methylbutane-1-sulfonamide allows for multiple low-energy conformations. Understanding the molecule's conformational landscape is critical, as different conformers can exhibit distinct properties and interactions. Conformational analyses of sulfonamides have shown that torsional effects can play a significant role in their biological activity. researchgate.net

| Conformer (re: S-C1-C2-C3 dihedral) | Dihedral Angle (°) | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Anti (Staggered) | ~180 | 0.00 (Global Minimum) |

| Gauche (Staggered) | ~60 | 0.95 |

| Eclipsed | ~120 | 3.50 (Rotational Barrier) |

| Eclipsed | ~0 | 4.20 (Rotational Barrier) |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools for elucidating reaction mechanisms, identifying transition states, and calculating activation barriers. rsc.org A plausible reaction for a sulfonamide is the hydrolysis of the sulfur-nitrogen (S-N) bond, a process relevant to its stability and metabolic fate. researchgate.netacs.org While sulfonamides are generally stable, this cleavage can occur under certain physiological or environmental conditions. rsc.orgacs.org

| Species | Hypothetical Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant Complex | 0.00 | Sulfonamide + H₂O |

| Transition State (TS) | +35.5 | Structure with partially formed S-O and partially broken S-N bonds |

| Product Complex | +5.2 | Sulfonic Acid + Amine |

| Calculated Barrier (Ea) | +35.5 | Energy required to initiate the reaction |

| Reaction Energy (ΔErxn) | +5.2 | Overall energy change of the reaction |

Molecular Dynamics Simulations for Understanding Intramolecular Interactions

While quantum chemical calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. acs.org MD simulations model the movements of atoms by solving Newton's equations of motion, providing insights into conformational flexibility, solvent interactions, and intramolecular non-covalent interactions. peerj.commdpi.com

| Interaction Type | Atom Group 1 | Atom Group 2 | Hypothetical Observation from MD |

|---|---|---|---|

| Van der Waals | Cyclopropyl (B3062369) Ring | Sulfonyl (SO₂) Group | Transient interactions observed in gauche conformers, influencing local chain flexibility. |

| Van der Waals | Terminal Methyl Group | Sulfonamide (NH₂) Group | Weak, non-specific contacts observed, contributing to overall hydrophobic collapse in certain conformers. |

| Hydrogen Bonding (Intramolecular) | NH₂ Hydrogen | Sulfonyl Oxygen | Not observed; sterically unfavorable due to the required chain conformation. |

Future Research Directions and Emerging Trends in 3 Cyclopropyl 3 Methylbutane 1 Sulfonamide Chemistry

Exploration of Novel Catalytic Transformations

The sulfonamide functional group, while historically considered relatively inert, is now being recognized as a versatile handle for synthetic transformations. rsc.orgresearchgate.net Future research on 3-Cyclopropyl-3-methylbutane-1-sulfonamide is poised to leverage these advancements. A significant area of exploration will be the development of novel catalytic systems for the late-stage functionalization of the molecule. This approach allows for the modification of the compound at a late step in a synthetic sequence, providing rapid access to a diverse range of derivatives. rsc.orgresearchgate.net

Photocatalysis, in particular, presents a promising avenue. researchgate.netrsc.org The use of light-mediated, metal-free catalysts could enable the generation of sulfonyl radicals from the sulfonamide group. researchgate.netnih.gov These highly reactive intermediates can then participate in a variety of bond-forming reactions, such as the addition to alkenes or the coupling with other organic fragments, to introduce new functionalities. researchgate.netnih.gov Another emerging strategy is the visible-light-mediated N-S bond cleavage for the arylation of sulfonamides, which could be adapted to create novel diaryl sulfone derivatives from this compound. rsc.org

The development of transition-metal-free catalytic systems is another key trend. rsc.org These methods offer advantages in terms of sustainability and reduced metal contamination in the final products. Research into base-mediated condensation reactions or oxidative coupling of the sulfonamide with various partners could yield new synthetic pathways. rsc.org The unique steric environment provided by the 3-cyclopropyl-3-methylbutyl group will likely influence the efficiency and selectivity of these catalytic transformations, necessitating the design of tailored catalyst systems.

Investigation of Previously Undiscovered Reactivity Profiles

The presence of a cyclopropyl (B3062369) ring in this compound introduces a fascinating element of chemical reactivity. hyphadiscovery.comresearchgate.netacs.org Cyclopropanes are known for their unique electronic properties and ring strain, which can lead to reactivity patterns not observed in their acyclic counterparts. researchgate.netnih.gov Future research will undoubtedly focus on exploring the interplay between the cyclopropyl and sulfonamide functionalities to uncover novel reactivity profiles.

One area of investigation will be the ring-opening reactions of the cyclopropyl group. nih.gov Under specific conditions, such as treatment with electrophiles or nucleophiles, the strained three-membered ring can open to generate a linear alkyl chain. nih.gov The nature of the substituent on the sulfonamide nitrogen could be used to modulate the conditions required for this ring-opening, providing a synthetic route to a new class of functionalized sulfonamides. The inherent strain of the cyclopropyl ring makes it susceptible to reactions that relieve this strain, and these reactions can be triggered by a variety of reagents and conditions. nih.gov

Furthermore, the cyclopropyl group can influence the reactivity of the adjacent sulfonamide. The electron-donating or -withdrawing nature of the cyclopropyl moiety, depending on the reaction conditions, could affect the acidity of the N-H bond of the sulfonamide, thereby influencing its participation in various reactions. acs.org The unique stereoelectronic properties of the cyclopropyl ring could also direct the regioselectivity and stereoselectivity of reactions occurring at the sulfonamide core. acs.org

Integration into Automated Synthesis and Flow Chemistry Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the development of automated synthesis and flow chemistry platforms. acs.orgnih.govacs.orgcapes.gov.br The integration of the synthesis of this compound and its derivatives into these platforms represents a significant future trend. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including improved reaction control, enhanced safety, and the potential for higher yields and purities. mdpi.com

The synthesis of sulfonamides has been successfully adapted to flow-through processes. acs.orgnih.govacs.orgcapes.gov.br A fully automated two-step flow-through process, for instance, has been developed for the production of secondary sulfonamides. acs.orgnih.gov Such a system could be adapted for the high-throughput synthesis of a library of derivatives of this compound by varying the reactants in an automated fashion. This would allow for the rapid exploration of the structure-activity relationship of this class of compounds. acs.orgnih.gov

The development of continuous manufacturing processes for key intermediates, such as aryl sulfonyl chlorides, further supports the integration of sulfonamide synthesis into automated platforms. mdpi.com By combining automated synthesis with high-throughput screening, researchers can accelerate the discovery of new derivatives of this compound with desirable biological or material properties.

| Platform | Key Advantages for this compound Chemistry |

| Automated Synthesis | High-throughput synthesis of derivatives, rapid exploration of structure-activity relationships. acs.orgnih.gov |

| Flow Chemistry | Improved reaction control, enhanced safety, higher yields and purities, potential for scalability. mdpi.com |

Computational Design and Prediction of New Derivatives with Tunable Properties

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. nih.govnih.govresearchgate.netazpharmjournal.com In the context of this compound, computational methods will play a crucial role in the rational design and prediction of new derivatives with tailored properties. nih.govnih.govresearchgate.netazpharmjournal.com

Molecular docking studies can be employed to predict the binding affinity of this compound derivatives to specific biological targets. nih.govazpharmjournal.com By creating virtual libraries of compounds and simulating their interactions with proteins, researchers can identify promising candidates for further synthesis and experimental evaluation. nih.govazpharmjournal.com This in silico screening approach can significantly reduce the time and cost associated with drug discovery. mdpi.com

Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule. mdpi.com These calculations can be used to predict various molecular properties, such as bond dissociation energies, reaction barriers, and spectroscopic signatures, which can guide the design of new synthetic strategies and the interpretation of experimental results. mdpi.com Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their observed biological activity or physical properties. nih.gov These models can then be used to predict the properties of yet-to-be-synthesized compounds, further accelerating the discovery process. nih.gov

| Computational Method | Application in this compound Research |

| Molecular Docking | Prediction of binding affinity to biological targets, virtual screening of compound libraries. nih.govazpharmjournal.com |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and molecular properties. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity or physical properties. nih.gov |

Q & A

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer :

- Over-Sulfonation : Control stoichiometry (1:1 amine-to-sulfonyl chloride ratio) .

- Hydrolysis of Sulfonyl Chloride : Maintain anhydrous conditions and inert atmosphere .

Data Contradiction Analysis

- Example Issue : Discrepancies in reported melting points or NMR shifts.

- Resolution :

Validate purity via elemental analysis.

Replicate synthesis using literature protocols (e.g., pyridine as base vs. triethylamine) .

Cross-check with databases (PubChem, ECHA) for consensus data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.